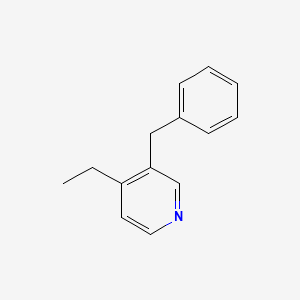
Sodium hexafluoroferrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium hexafluoroferrate, with the chemical formula Na₃FeF₆, is an inorganic compound that features iron in its +3 oxidation state. It is a white crystalline solid that is soluble in water and is primarily used in various industrial and research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium hexafluoroferrate can be synthesized through several methods. One common method involves the reaction of iron(III) fluoride with sodium fluoride under controlled conditions. The reaction typically takes place in an aqueous medium and requires precise temperature control to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting iron(III) oxide with hydrofluoric acid and sodium hydroxide. This method is favored due to its efficiency and the high purity of the resulting compound .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium hexafluoroferrate is known to undergo various chemical reactions, including oxidation, reduction, and substitution reactions. It acts as a strong oxidizing agent and can react with a wide range of substances .
Common Reagents and Conditions:
Oxidation Reactions: this compound can oxidize organic and inorganic compounds. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: It can be reduced by strong reducing agents such as lithium aluminum hydride.
Substitution Reactions: this compound can participate in substitution reactions with halide ions under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized forms of the reactants, while reduction reactions produce reduced forms .
Applications De Recherche Scientifique
Sodium hexafluoroferrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: this compound is utilized in certain biochemical assays and as a component in some biological staining techniques.
Industry: this compound is used in the production of specialty chemicals and in the manufacturing of certain types of glass and ceramics
Mécanisme D'action
The mechanism by which sodium hexafluoroferrate exerts its effects is primarily through its strong oxidizing properties. It can interact with various molecular targets, including organic and inorganic compounds, leading to oxidation reactions. These interactions often involve the transfer of electrons from the target molecules to the this compound, resulting in the formation of oxidized products .
Comparaison Avec Des Composés Similaires
- Potassium hexafluoroferrate (K₃FeF₆)
- Sodium hexafluoroaluminate (Na₃AlF₆)
- Sodium hexachloroferrate (Na₃FeCl₆)
Comparison: Sodium hexafluoroferrate is unique due to its specific chemical structure and properties. Compared to potassium hexafluoroferrate, it has different solubility and reactivity profiles. Sodium hexafluoroaluminate and sodium hexachloroferrate, while similar in their hexafluoro and hexachloro structures, respectively, exhibit distinct chemical behaviors due to the different central metal ions and halide ligands .
Propriétés
Numéro CAS |
17595-31-2 |
|---|---|
Formule moléculaire |
F6FeNa3 |
Poids moléculaire |
238.80 g/mol |
Nom IUPAC |
trisodium;hexafluoroiron(3-) |
InChI |
InChI=1S/6FH.Fe.3Na/h6*1H;;;;/q;;;;;;+3;3*+1/p-6 |
Clé InChI |
NXXJJPQQCLIRPD-UHFFFAOYSA-H |
SMILES canonique |
F[Fe-3](F)(F)(F)(F)F.[Na+].[Na+].[Na+] |
Description physique |
Powder; [Sigma-Aldrich MSDS] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


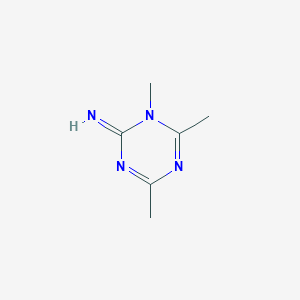
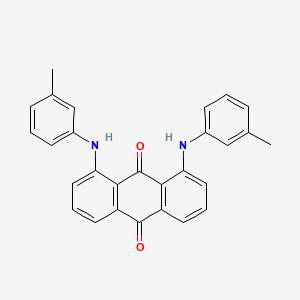

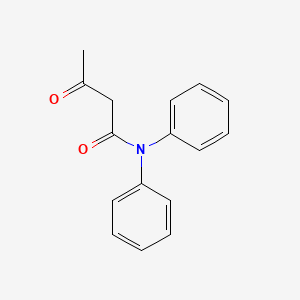


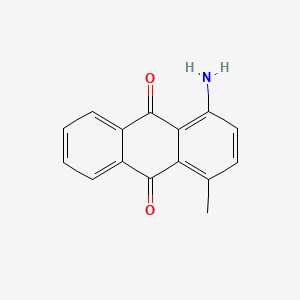

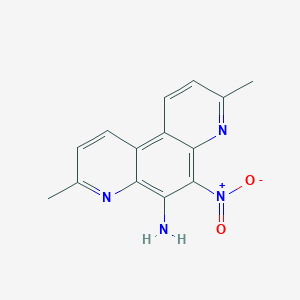


![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-bromobenzene-1-sulfonamide](/img/structure/B13129759.png)
